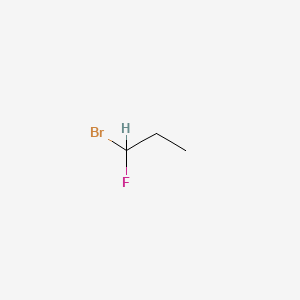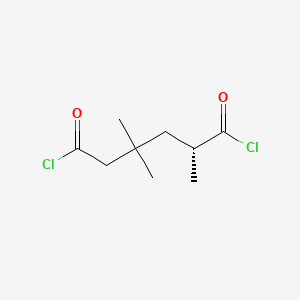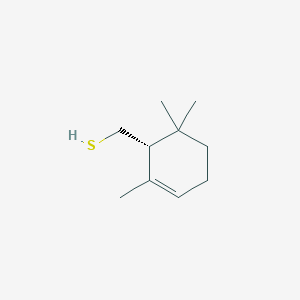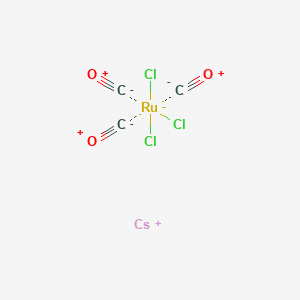![molecular formula C25H52N6O3 B12664818 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea CAS No. 94134-81-3](/img/structure/B12664818.png)
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is a complex organic compound with the molecular formula C25H52N6O3. This compound is characterized by its unique structure, which includes two carbamoylaminoethyl groups and an octadecylurea moiety. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea typically involves the reaction of octadecyl isocyanate with ethylenediamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C18H37NCO} + 2 \text{NH2CH2CH2NH2} \rightarrow \text{C25H52N6O3} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea and amine derivatives, which have significant applications in different fields.
Applications De Recherche Scientifique
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-hexadecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-dodecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-tetradecylurea
Uniqueness
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is unique due to its longer octadecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic and amphiphilic characteristics.
Propriétés
Numéro CAS |
94134-81-3 |
|---|---|
Formule moléculaire |
C25H52N6O3 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
1,1-bis[2-(carbamoylamino)ethyl]-3-octadecylurea |
InChI |
InChI=1S/C25H52N6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(34)31(21-19-28-23(26)32)22-20-29-24(27)33/h2-22H2,1H3,(H,30,34)(H3,26,28,32)(H3,27,29,33) |
Clé InChI |
VVVFBPLCHYHUKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)N(CCNC(=O)N)CCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)







